molecular formula C8H6Br2O4 B3167700 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid CAS No. 92455-24-8

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid

Cat. No.: B3167700
CAS No.: 92455-24-8
M. Wt: 325.94 g/mol
InChI Key: HXWZYYGZWPDYCJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid is a brominated derivative of dihydroxybenzoic acid. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a methyl group attached to a benzoic acid core. It is commonly used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid typically involves the bromination of 2,4-dihydroxy-6-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding dihydroxybenzoic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dihydroxy-6-methylbenzoic acid.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methylbenzoic acid
  • 4-Bromo-3,5-dihydroxybenzoic acid
  • 3,5-Dihydroxy-4-methylbenzoic acid

Uniqueness

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid is unique due to the presence of both bromine atoms and hydroxyl groups on the aromatic ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c1-2-3(8(13)14)6(11)5(10)7(12)4(2)9/h11-12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWZYYGZWPDYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602573
Record name 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92455-24-8
Record name 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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